molecular formula C9H13N B6319019 2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 2098260-60-5

2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole

Cat. No.: B6319019
CAS No.: 2098260-60-5
M. Wt: 135.21 g/mol
InChI Key: HHMZLKDWHYIEGT-UHFFFAOYSA-N
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Description

2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic compound characterized by its cyclopentane and pyrrole ring structures.

Preparation Methods

The synthesis of 2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be achieved through several synthetic routes. One notable method involves an Au(I)-catalyzed tandem reaction, which facilitates the formation of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate. This method yields polysubstituted pyrroles in moderate to good yields . Industrial production methods for this compound are not extensively documented, but the synthetic routes typically involve standard organic synthesis techniques.

Chemical Reactions Analysis

2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly involving halogens or other functional groups, are common.

    Cyclization: The compound can undergo cyclization reactions, particularly in the presence of catalysts like Au(I).

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole exerts its effects involves interactions with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with various enzymes and receptors.

Comparison with Similar Compounds

2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:

    1,4,5,6-Tetrahydrocyclopenta[b]pyrrole: Lacks the ethyl group, which may affect its reactivity and applications.

    2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-8-6-7-4-3-5-9(7)10-8/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMZLKDWHYIEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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